Thiazolidine hydrochloride

概要

説明

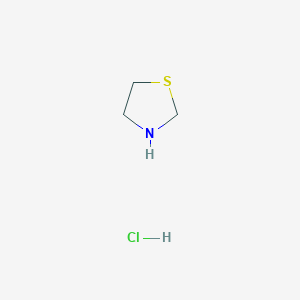

Thiazolidine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNS and its molecular weight is 125.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Influenza Neuraminidase Inhibition

Thiazolidine-4-carboxylic acid derivatives, synthesized from L-cysteine hydrochloride, have been studied for their potential to inhibit neuraminidase of influenza A virus. These compounds have shown moderate inhibitory activity, with compound 4f being notably potent, although less so than oseltamivir. This research suggests that thiazolidine derivatives can be used in the design of novel influenza inhibitors (Yu Liu et al., 2011).

Biological Applications

Thiazolidine motifs are significant in organic synthesis and medicinal chemistry due to their diverse biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The sulfur content in thiazolidine enhances pharmacological properties, making them valuable in drug design. Various synthetic approaches, including green chemistry, are employed to improve their selectivity and pharmacokinetic activity (Nusrat Sahiba et al., 2020).

Antimalarial Activity

A study on 4-aminoquinoline-derived thiazolidines evaluated their antimalarial activity in vitro and in vivo. Two compounds exhibited significant suppression of parasitaemia, and all analogues formed a strong complex with haematin, inhibiting β-haematin formation, suggesting a potential action on heme polymerization (V. Solomon et al., 2013).

Charge Transfer Interactions

Spectrophotometric studies on thiazolidine and its interactions with various π-acceptors like DDQ, CHL, and TCNQ in methanol solvent revealed stable complexes. These interactions have applications in medical conditions such as diabetes, cancer, and microbial infections (J. Al-Humaidi et al., 2021).

Synthetic and Medicinal Perspective

Thiazolidinone, a derivative of thiazolidine, is studied for its broad range of pharmacological activities including anti-cancer, anti-diabetic, and anti-microbial properties. Newer synthetic methods are being developed to explore these biological activities, highlighting the clinical significance of the thiazolidinone scaffold (Sundeep Kaur Manjal et al., 2017).

Antioxidant and Anticancer Activity

Thiazolidine derivatives synthesized from L-cysteine have shown potential antioxidant properties and activity against breast cancer. This study involved complex synthesis processes, demonstrating the versatility of thiazolidine in medicinal chemistry (2022).

作用機序

Target of Action

Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Mode of Action

This compound interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .

Pharmacokinetics

The pharmacokinetics of this compound involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of this compound .

Result of Action

The result of this compound’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .

Action Environment

The action of this compound is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Safety and Hazards

将来の方向性

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . This study offers a catalyst-free alternative to click chemistry for conjugating sensitive biomolecules . The thiazolidine click reaction is expected to be introduced to the forefront of bioconjugation reactions .

生化学分析

Biochemical Properties

Thiazolidine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of sulfur in this compound enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This compound exhibits fast reaction kinetics with 1,2-aminothiols, forming a thiazolidine product that remains stable under physiological conditions . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Wistar rats and Swiss mice, thiazolidine-2,4-dione derivatives (a class of drugs related to this compound) showed anti-hyperglycemic and anti-hyperlipidemic effects

特性

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of IOTH?

A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]

Q2: How does IOTH interact with biological targets?

A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.

Q3: Has computational chemistry been used to study IOTH?

A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []

Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?

A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.

Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?

A5: Research suggests potential applications for thiazolidine derivatives in various areas:

- Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.

- Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.

Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?

A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)